Dichloroacetyl chloride

説明

特性

IUPAC Name |

2,2-dichloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCCMZVIWNDFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

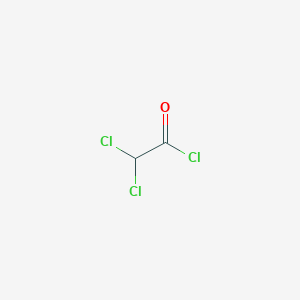

C(C(=O)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O, Array | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024965 | |

| Record name | Dichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroacetyl chloride is a colorless liquid with a pungent odor. Flash point 151 °F Boiling point 107-108 °F. Vapors are irritating to the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Liquid with a penetrating odor; [HSDB], COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

225 to 226 °F at 760 mmHg (NTP, 1992), 107-108 °C @ 760 MM HG, 107-108 °C | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

151 °F (NTP, 1992), 66 °C, 151 °F, 66 °C | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes (NTP, 1992), SOL IN ETHER, Solubility in water: decomposes | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5315 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.5315 @ 16 °C/4 °C, Relative density (water = 1): 1.5 | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1 | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

154 mmHg at 77 °F (NTP, 1992), 23.0 [mmHg], Vapor pressure, kPa at 20 °C: 3.1 | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIQUID | |

CAS No. |

79-36-7 | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroacetyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dichloroacetyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52O60099FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dichloroacetyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetyl chloride, with the CAS Registry Number 79-36-7 , is a significant chemical intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] It is the acyl chloride of dichloroacetic acid and is a colorless to light yellow liquid with a pungent odor.[2] Its bifunctional nature, possessing both a reactive acyl chloride group and α-chloro substituents, makes it a versatile building block for the synthesis of a wide range of compounds.[3] This guide provides an in-depth overview of its properties, synthesis, applications, and safe handling procedures.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 79-36-7 | [1][4][5][6] |

| Molecular Formula | C₂HCl₃O | [2][6][7] |

| Molecular Weight | 147.39 g/mol | [2][4][5][6] |

| Appearance | Colorless to light yellow, fuming liquid | [2][8] |

| Odor | Pungent, sharp, penetrating | [2][4][9] |

| Boiling Point | 107-108 °C (225-226 °F) at 760 mmHg | [2][4][6] |

| Melting Point | < 25 °C | [6][7] |

| Density | 1.5315 - 1.532 g/mL at 25 °C | [4][6] |

| Vapor Pressure | 23.0 - 154 mmHg at 20-25 °C | [2][4] |

| Vapor Density | 5.1 (heavier than air) | [4] |

| Flash Point | 66 °C (151 °F) | [2][4] |

| Solubility | Decomposes in water; soluble in organic solvents like chloroform (B151607) and benzene. | [4][10] |

| Refractive Index | n20/D 1.46 | [6] |

Reactivity and Hazards

This compound is a corrosive and reactive chemical that requires careful handling.[9]

-

Reactivity with Water: It reacts violently with water and moisture, decomposing to form dichloroacetic acid and corrosive hydrochloric acid gas.[4] This reaction is exothermic.[4]

-

Incompatible Materials: It is incompatible with strong bases, alcohols, and oxidizing agents.[6][8] It may also react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[4]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[9][11] Vapors are irritating to the eyes, mucous membranes, and respiratory tract.[2][9]

-

Toxicity: It is toxic if it comes into contact with the skin. Inhalation can cause coughing, shortness of breath, nausea, and vomiting.[9]

-

Flammability: It is a combustible liquid.[8][9] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][9]

-

Environmental Hazards: It is very toxic to aquatic life.[8][11]

-

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

References

- 1. reddit.com [reddit.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Dichlormid - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. US3884785A - Method of making this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Dichloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetyl chloride (C₂HCl₃O), a significant chemical intermediate, plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic chemistry, and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, methodologies for their determination, and its relevance in the context of drug development through its hydrolysis product, dichloroacetate (B87207).

Core Physical and Chemical Properties

This compound is a colorless to light yellow fuming liquid with a pungent, acrid odor.[1][2][3] It is a highly reactive compound, primarily used as an acylating agent in organic synthesis.[4] Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the three chlorine atoms.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₂HCl₃O | - | - | [4][5][6] |

| Molecular Weight | 147.38 | g/mol | - | [1][2][4][7] |

| Density | 1.5315 - 1.532 | g/mL | at 20-25 °C | [4][7][8][9] |

| Boiling Point | 107 - 108 | °C | at 760 mmHg | [1][2][4][7][9] |

| Melting Point | < 25 | °C | - | [8][10][11][12] |

| Refractive Index | 1.46 | n₂₀/D | at 20 °C | [2][8][9] |

| Vapor Pressure | 23 - 154 | mmHg | at 20-25 °C | [1][7] |

| Vapor Density | 5.1 | (Air = 1) | - | [1][7] |

| Flash Point | 66 - 151 | °F (°C) | - | [1][2][7][8] |

Solubility Profile

This compound's solubility is dictated by its high reactivity, particularly with protic solvents.

| Solvent | Solubility | Notes | Citations |

| Water | Decomposes | Reacts violently to form dichloroacetic acid and hydrochloric acid. | [1][7][13] |

| Alcohols | Decomposes | Reacts to form esters. | [2][10][12] |

| Ether | Soluble | - | [1][8] |

| Acetone | Soluble | Solutions are stable for less than two hours. | [1][13] |

| Chloroform | Soluble | - | [10][11] |

| Hexanes | Soluble | - | [10][11] |

Experimental Protocols for Property Determination

The determination of the physical properties of a reactive and corrosive liquid like this compound requires specific methodologies to ensure accuracy and safety. The following are generalized protocols typical for such determinations.

Boiling Point Determination (Micro-Reflux Method)

Due to the reactive nature of this compound, a micro-reflux method is suitable as it requires a small sample volume and can be performed in a contained apparatus.

-

Apparatus Setup : A small round-bottom flask (5-10 mL) is charged with approximately 1-2 mL of this compound and a magnetic stir bar. A condenser is fitted vertically to the flask. A thermometer is suspended in the neck of the flask with the bulb positioned just below the side arm of the condenser, ensuring it is immersed in the vapor phase during boiling.

-

Heating : The flask is gently heated in a heating mantle or oil bath while stirring.

-

Measurement : As the liquid boils, the vapor rises, condenses, and returns to the flask. The temperature will stabilize at the boiling point of the liquid. This stable temperature reading is recorded as the boiling point.

-

Pressure Correction : The atmospheric pressure should be recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary.

Density Determination (Gravimetric Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.

-

Apparatus : A pycnometer (a glass flask with a precise volume) is used.

-

Measurement :

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

-

Calculation : The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid characterization.

-

Apparatus : An Abbe refractometer is used.

-

Calibration : The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Measurement :

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

The temperature of the prism should be controlled and recorded, as the refractive index is temperature-dependent.

-

Chemical Reactivity and Stability

This compound is a stable compound under anhydrous conditions.[2][10][12] However, it is highly reactive towards nucleophiles.

-

Hydrolysis : It reacts violently with water and moisture in the air to produce dichloroacetic acid and corrosive hydrogen chloride gas.[3][7]

-

Reaction with Alcohols : It reacts exothermically with alcohols to form the corresponding esters.[2][12]

-

Reaction with Amines : It reacts readily with primary and secondary amines to yield amides.

Due to its reactivity with water, it is classified as moisture-sensitive and should be handled under an inert, dry atmosphere.[2][10][11]

Visualized Workflows and Pathways

General Experimental Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like this compound.

Caption: General workflow for synthesis and characterization.

Hydrolysis of this compound

The reaction with water is a critical characteristic of this compound. The following diagram depicts this hydrolysis reaction.

Caption: Hydrolysis of this compound.

Relevance to Drug Development: Dichloroacetate and Pyruvate (B1213749) Dehydrogenase Complex Regulation

This compound is a precursor to dichloroacetate (DCA), a molecule that has been investigated for its therapeutic potential, particularly in cancer and metabolic disorders.[13] DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC).[3][14] The PDC is a critical enzyme that links glycolysis to the citric acid cycle and oxidative phosphorylation.[8][9]

The diagram below illustrates the simplified signaling pathway of how DCA impacts cellular metabolism.

Caption: Dichloroacetate's effect on the PDC complex.

By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[9][14] This has been shown to have anti-cancer effects and can be beneficial in certain mitochondrial diseases.[5][13]

Safety and Handling

This compound is a corrosive and toxic substance.[1][15] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[15] Vapors are irritating to the mucous membranes and respiratory tract.[1][7] It is also combustible.[2][10][12]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and moisture.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[15]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, along with the generalized experimental protocols and safety information, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The connection between this compound and its biologically active hydrolysis product, dichloroacetate, highlights the importance of understanding the fundamental properties of chemical intermediates in the pursuit of novel therapeutic strategies.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. med.libretexts.org [med.libretexts.org]

- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens [opg.optica.org]

- 13. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dcaguide.org [dcaguide.org]

- 15. louis.uah.edu [louis.uah.edu]

An In-depth Technical Guide to Dichloroacetyl Chloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of dichloroacetyl chloride (DCAC). All quantitative data is summarized in structured tables for clarity. Detailed experimental protocols for a representative synthesis and reaction are included, alongside visualizations of key chemical processes to support research and development activities.

Chemical Identity and Structure

This compound is a bifunctional organic compound, classified as an acyl chloride. It features a carbonyl group bonded to a dichloromethyl group and a chlorine atom. This structure makes it a highly reactive intermediate, valuable in various synthetic applications.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation |

| IUPAC Name | 2,2-dichloroacetyl chloride | [1][2] |

| CAS Number | 79-36-7 | [1][2][3][4][5] |

| Molecular Formula | C₂HCl₃O | [1][2][5][6] |

| Linear Formula | Cl₂CHCOCl | [3][4][7] |

| Molecular Weight | 147.39 g/mol | [3][4][7][8] |

| SMILES | C(C(=O)Cl)(Cl)Cl | [1] |

| InChI | InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H | [1][3] |

| InChIKey | FBCCMZVIWNDFMO-UHFFFAOYSA-N | [1][3] |

| PubChem CID | 6593 | [1] |

| EC Number | 201-199-9 | [1] |

| UN Number | 1765 | [1] |

Molecular Structure and Geometry

The central carbon framework of this compound consists of a carbonyl carbon (C=O) and a dichloromethyl carbon (-CHCl₂). The carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry around it. The dichloromethyl carbon is sp³ hybridized, resulting in a tetrahedral geometry.

Table 1.2.1: Reference Bond Lengths and Angles for 1,1,2-Trichloroethane (B165190)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C | 1.54 |

| C-Cl | 1.77 |

| C-H | 1.09 |

| **Bond Angles (°) ** | |

| Cl-C-Cl | 109.5 |

| H-C-Cl | 109.5 |

| H-C-C | 109.5 |

| Cl-C-C | 109.5 |

Note: Data is for 1,1,2-trichloroethane and serves as an approximation. The C=O bond in this compound will significantly influence the geometry and bond angles of the adjacent carbon.

Physical and Chemical Properties

This compound is a colorless to pale yellow, fuming liquid with a pungent, irritating odor.[1] It is highly corrosive to metals and biological tissues and reacts violently with water.[9]

Table 2.1: Physical Properties of this compound

| Property | Value | Citation |

|---|---|---|

| Physical State | Liquid | [1][2] |

| Appearance | Colorless to light yellow, fuming liquid | [1][2][5][7][10] |

| Odor | Pungent, irritating | [1][9] |

| Boiling Point | 107-108 °C | [1][3][4] |

| Melting Point | < 25 °C | [8] |

| Density | 1.532 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.4585 - 1.4635 | [2] |

| Flash Point | 66 °C (151 °F) | [1] |

| Solubility | Reacts violently with water and alcohols. |[9][11] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 3.1.1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Gas Phase) | Assignment |

|---|---|

| 1807 | C=O stretch |

| 1215 | C-C stretch |

| 833 | C-Cl stretch |

| 768 | C-Cl stretch |

| 645 | C-C-Cl bend |

Note: Data derived from Ar-matrix isolation FTIR spectroscopy studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for this compound is not widely published. However, the expected spectra can be predicted based on its structure.

-

¹H NMR: A single signal, a singlet, is expected for the proton on the dichloromethyl group (-CHCl₂). The chemical shift would likely appear in the region of 6.0-7.0 ppm due to the strong deshielding effects of the two adjacent chlorine atoms and the carbonyl group.

-

¹³C NMR: Two signals are expected.

-

The carbonyl carbon (C=O) signal would appear significantly downfield, typically in the range of 160-175 ppm for acyl chlorides.

-

The dichloromethyl carbon (-CHCl₂) signal would appear in the range of 60-80 ppm.

-

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most prominent feature for a fragment containing two chlorine atoms would be a cluster of peaks with a relative intensity ratio of approximately 9:6:1.

Expected Key Fragmentation Pathways:

-

Loss of a chlorine radical: [M - Cl]⁺

-

Loss of the acyl chloride group: [CHCl₂]⁺

-

Alpha-cleavage: Loss of a COCl radical to give [CHCl₂]⁺ or loss of a CHCl₂ radical to give [COCl]⁺.

Synthesis and Reactivity

This compound is a key synthetic intermediate. It is typically synthesized via oxidation routes rather than from its corresponding carboxylic acid.[5]

Synthesis of this compound

A common industrial and laboratory-scale method for synthesizing this compound is the direct oxidation of trichloroethylene.

Caption: Synthesis of this compound from Trichloroethylene.

Key Chemical Reactions

As a reactive acyl chloride, DCAC undergoes nucleophilic acyl substitution with a variety of nucleophiles. A primary example is its reaction with alcohols to form esters, proceeding through a nucleophilic addition-elimination mechanism.

References

- 1. A web page containing Jmol applets [cms.gutow.uwosh.edu]

- 2. Chloroacetyl chloride(79-04-9) 13C NMR spectrum [chemicalbook.com]

- 3. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound(79-36-7) 1H NMR [m.chemicalbook.com]

- 5. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Industrial synthesis routes for dichloroacetyl chloride

An In-depth Technical Guide to the Industrial Synthesis of Dichloroacetyl Chloride

Introduction

This compound (C₂HCl₃O), a colorless, fuming liquid, is a pivotal intermediate in the synthesis of a wide range of specialty chemicals.[1] Its high reactivity makes it an essential building block in the production of various pharmaceuticals, most notably as a precursor to the antibiotic chloramphenicol, and in the agrochemical industry for manufacturing herbicides like dichlormid.[1] This technical guide provides a comprehensive overview of the primary industrial synthesis routes for this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. It details various methodologies, presents quantitative data for comparative analysis, and illustrates key processes and reaction pathways.

Core Industrial Synthesis Routes

The industrial production of this compound is dominated by methods that prioritize efficiency, yield, and purity while managing costs and safety. Unlike many acyl chlorides, it is not typically prepared from its corresponding carboxylic acid on an industrial scale.[1] The main strategies involve the oxidation of chlorinated hydrocarbons, particularly trichloroethylene (B50587) (TCE), and to a lesser extent, the chlorination of dichloroacetic acid.

Oxidation of Trichloroethylene (TCE)

The oxidation of trichloroethylene is the most prevalent industrial route, with numerous variations developed to optimize yield, purity, and reaction control. This process generally involves the reaction of TCE with oxygen or an oxygen-containing gas, often initiated by free-radical generators or light, and can be performed with or without catalysts. A key intermediate in this process is trichloroethylene oxide (TCEO), which is subsequently rearranged to this compound.[2][3][4]

-

Catalytic Oxidation with Azo Initiators: In this method, TCE is heated in a pressure-resistant reactor with a catalyst such as azobisisobutyronitrile. Oxygen is introduced under pressure to initiate the oxidation reaction.[5][6]

-

Photocatalytic Oxidation: This approach utilizes short-wave light (e.g., ultraviolet light) to initiate the oxidation of TCE. The process can be enhanced by various catalysts to steer the reaction towards the desired product and improve efficiency.[2][3]

-

With Amine Salts: The use of salts from aliphatic nitrogenous bases or ammonium (B1175870) salts as catalysts can direct the oxidation of TCE entirely to this compound in a single step.[2]

-

With Amine Addition: In a variation of the photocatalytic process, secondary or tertiary amines are added to the reaction mixture after an initial oxidation period. This addition facilitates the rearrangement of the trichloroethylene oxide intermediate to this compound, leading to high-purity products.[3]

-

With Amide Catalysts: Primary or secondary amides can be used to effect the continuous rearrangement of trichloroethylene oxide to this compound during the photooxidation process, preventing the accumulation of the intermediate and reducing by-product formation.[4][7]

-

-

High-Pressure Oxidation: TCE can be oxidized at elevated temperatures and superatmospheric pressures in the presence of a free-radical generating source, such as UV light or peroxide compounds, to achieve high yields.[8]

-

Continuous Flow Reaction: To minimize reaction times and the formation of by-products like phosgene (B1210022), continuous processes using equipment such as falling film photoreactors have been developed.[9] This allows for precise control over reaction conditions and product concentration.

Chlorination of Dichloroacetic Acid

While less common industrially than TCE oxidation, this compound can be synthesized by reacting dichloroacetic acid with a suitable chlorinating agent.[5] This is a more traditional laboratory-scale approach for converting carboxylic acids to acyl chlorides. Common chlorinating agents include chlorosulfonic acid, thionyl chloride, phosphorus trichloride, and phosgene.[5][10] The reaction with phosgene is particularly effective and can be catalyzed by substances like palladium chloride.[10][11]

Other Industrial Routes

Several other routes for the synthesis of this compound have been documented, though they are less prominent than TCE oxidation. These include:

-

Oxidation of 1,1,2-Trichloroethane: CHCl₂CH₂Cl + O₂ → CHCl₂COCl + H₂O[1]

-

Hydrolysis of Pentachloroethane: CHCl₂CCl₃ + H₂O → CHCl₂COCl + 2 HCl[1]

-

Carboxylation of Chloroform: CHCl₃ + CO₂ → CHCl₂COCl + ½ O₂[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various industrial synthesis methods, allowing for easy comparison of reaction conditions, yields, and product purity.

Table 1: Synthesis of this compound via TCE Oxidation

| Method | Catalyst / Initiator | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Azo Catalyst | Azobisisobutyronitrile | 110 | 0.6 | 10 | - | 95-97 | [5][6] |

| Boron Catalyst | Tributylboron | 80 | ~0.3 (3 atm) | 11 | 90 | - | [5] |

| Photocatalytic (Amine Addition) | Secondary/Tertiary Amines | 15 - Boiling Point | Atmospheric or higher | - | 92.3 | >98 | [3] |

| Photocatalytic (Amide Catalyst) | Primary/Secondary Amides | 70-80 | - | - | 89.2 (at 90% conversion) | >90 | [7] |

| High-Pressure (Free Radical) | UV Light or Peroxides | 50 - 250 | 0.2 - 2.0 (2-20 atm) | 3 - 4 | up to 90 | - |[8] |

Experimental Protocols

Protocol 1: Synthesis via TCE Oxidation with Tributylboron Catalyst[5]

-

Reactor Setup: A pressure-resistant reactor is charged with 1314 g (10 mol) of trichloroethylene and 18.2 g (0.1 mol) of tributylboron.

-

Reaction: Dry oxygen is introduced into the reactor, and the pressure is adjusted to 3 atmospheres (~0.3 MPa). The reactor is then heated to 80°C and maintained at this temperature for 11 hours.

-

Purification: After the reaction is complete, the mixture is subjected to atmospheric distillation.

-

Product Collection: The fraction collected between 105°C and 108°C is the final product, this compound. This protocol yields approximately 1325 g (90%) of a colorless, transparent liquid.

Protocol 2: Synthesis via Photocatalytic Oxidation with Amine Addition[3]

-

Reactor Setup: An enameled vessel equipped with a stirrer, gas feed pipe, and ultraviolet lamps is used.

-

Initial Oxidation: Trichloroethylene is oxidized with oxygen in the liquid phase with exposure to short-wave light. The reaction is monitored until the combined amount of this compound and trichloroethylene oxide reaches 20% to 70% by weight of the reaction mixture.

-

Catalyst Addition: At this point, 0.0005% to 0.05% by weight (relative to the initial TCE) of a secondary or tertiary amine is added to the mixture.

-

Continued Oxidation: The oxidation is then continued until the this compound content reaches 98% to 100%.

-

Purification: The resulting product has a high degree of purity (>98%), often making further distillation unnecessary. Small amounts of unreacted TCE can be removed by topping from the hot reaction product. The reported yield is 92.3%.

Diagrams of Workflows and Pathways

Caption: Overview of major industrial synthesis pathways to this compound.

Caption: Experimental workflow for photocatalytic synthesis of this compound.

Caption: Simplified reaction pathway for the oxidation of trichloroethylene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US3884785A - Method of making this compound - Google Patents [patents.google.com]

- 3. US3630867A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. CA1048057A - Process of manufacturing this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]

- 7. US4007224A - Process of manufacturing this compound - Google Patents [patents.google.com]

- 8. US3509210A - Preparation of this compound - Google Patents [patents.google.com]

- 9. US5030753A - Process for the preparation of dichloro- or trichloroacetyl chloride - Google Patents [patents.google.com]

- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 11. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrolysis Mechanism of Dichloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of dichloroacetyl chloride, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the kinetics and mechanism of its reaction with water is paramount for process optimization, safety, and ensuring product purity in drug development and manufacturing.

Core Hydrolysis Mechanism: A Nucleophilic Addition-Elimination Pathway

The hydrolysis of this compound (CHCl₂COCl) proceeds via a well-established nucleophilic addition-elimination mechanism, characteristic of acyl chlorides.[1] The reaction is typically rapid and results in the formation of dichloroacetic acid (CHCl₂COOH) and hydrochloric acid (HCl).

The process can be delineated into the following key steps:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a chloride ion is expelled as the leaving group.

-

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by another water molecule, yielding dichloroacetic acid and a hydronium ion. The hydronium ion subsequently reacts with the chloride ion to form hydrochloric acid.

This reaction pathway is consistent with the general mechanism for the hydrolysis of acyl chlorides.[1] The presence of two electron-withdrawing chlorine atoms on the alpha-carbon of this compound enhances the electrophilicity of the carbonyl carbon, contributing to its high reactivity towards nucleophiles like water.

Visualizing the Hydrolysis Pathway

The following diagram, generated using Graphviz, illustrates the step-by-step nucleophilic addition-elimination mechanism of this compound hydrolysis.

Caption: Nucleophilic addition-elimination mechanism of this compound hydrolysis.

Quantitative Kinetic Data

The following table summarizes the hydrolysis half-lives of this compound and related acyl chlorides in an 89.1:10.9 (v/v) water-acetone mixture at -20°C.

| Acyl Chloride | Formula | Half-life (seconds) at -20°C |

| Acetyl Chloride | CH₃COCl | 636 |

| Chloroacetyl Chloride | CH₂ClCOCl | 34 |

| This compound | CHCl₂COCl | 0.2 |

| Trichloroacetyl Chloride | CCl₃COCl | <0.07 |

Data sourced from a 2001 report by Prager et al., as cited in an AEGLs document.

This data clearly demonstrates that the rate of hydrolysis increases with the number of chlorine substituents on the acetyl group. The strong electron-withdrawing inductive effect of the chlorine atoms makes the carbonyl carbon of this compound significantly more electrophilic than that of acetyl chloride and chloroacetyl chloride, leading to a much faster reaction with water.

Experimental Protocols for Kinetic Analysis

Due to the rapid nature of the hydrolysis, specialized techniques are required to measure its kinetics accurately. The following are detailed methodologies for two suitable experimental approaches.

Stopped-Flow Spectrophotometry

This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile (B52724) or dioxane) to prevent premature hydrolysis.

-

Prepare a series of aqueous buffer solutions of known pH.

-

-

Instrumentation Setup:

-

Use a stopped-flow instrument equipped with a UV-Vis spectrophotometer.

-

Set the spectrophotometer to a wavelength where either the reactant (this compound) or a product (dichloroacetic acid) has a distinct absorbance, or where a pH indicator's absorbance changes as a function of the HCl produced.

-

Thermostat the system to the desired reaction temperature.

-

-

Experimental Procedure:

-

Load one syringe of the stopped-flow apparatus with the this compound solution and the other with the aqueous buffer.

-

Rapidly inject the two solutions into the mixing chamber. The flow is then abruptly stopped, and the reaction mixture resides in the observation cell.

-

Monitor the change in absorbance over time. Data acquisition is typically triggered at the moment the flow stops.

-

-

Data Analysis:

-

The reaction is performed under pseudo-first-order conditions by using a large excess of water.

-

The absorbance data is fitted to a first-order exponential decay or rise equation to obtain the pseudo-first-order rate constant (k').

-

The experiment is repeated at different temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

-

Workflow Diagram:

Caption: Experimental workflow for stopped-flow kinetic analysis.

Conductometry

This method is based on the change in electrical conductivity of the solution as the reaction produces ions. The hydrolysis of this compound generates hydrochloric acid, a strong electrolyte, leading to a significant increase in conductivity.

Objective: To determine the rate of hydrolysis by monitoring the change in conductivity.

Methodology:

-

Reagent Preparation:

-

Prepare a dilute solution of this compound in a suitable inert solvent (e.g., acetone).

-

Use deionized water as the reaction medium.

-

-

Instrumentation Setup:

-

Use a conductivity meter with a fast response time and a data logging interface.

-

The reaction vessel should be thermostatted to maintain a constant temperature.

-

A magnetic stirrer is used to ensure rapid and uniform mixing.

-

-

Experimental Procedure:

-

Place a known volume of deionized water in the reaction vessel and allow it to reach thermal equilibrium.

-

Measure the initial conductivity of the water.

-

Inject a small, known amount of the this compound solution into the water while stirring vigorously.

-

Immediately start recording the conductivity of the solution as a function of time.

-

-

Data Analysis:

-

The increase in conductivity is directly proportional to the concentration of HCl produced.

-

The rate of reaction can be determined from the initial slope of the conductivity versus time plot.

-

By calibrating the conductivity meter with standard HCl solutions, the concentration of HCl produced over time can be calculated, allowing for the determination of the reaction rate constant.

-

Conclusion

The hydrolysis of this compound is a rapid, exothermic reaction that follows a nucleophilic addition-elimination mechanism. The presence of two chlorine atoms on the α-carbon significantly accelerates the rate of hydrolysis compared to less chlorinated analogs. Due to its high reactivity, specialized kinetic techniques such as stopped-flow spectrophotometry or conductometry are necessary for accurate rate measurements. A thorough understanding of this hydrolysis mechanism and its kinetics is essential for professionals in drug development and chemical synthesis to control reaction conditions, minimize side-product formation, and ensure the safe and efficient production of target molecules.

References

Spectroscopic Profile of Dichloroacetyl Chloride: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for dichloroacetyl chloride (C₂HCl₃O), complete with experimental protocols and a logical workflow for spectroscopic analysis.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, a crucial reagent and building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the structural and analytical characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Solvent | Instrument Frequency |

| 6.133 ppm | Singlet | CDCl₃ | 300 MHz |

¹³C NMR Data

| Carbon Atom | Chemical Shift (δ) | Solvent |

| -CHCl₂ | ~65-75 ppm (estimated) | CDCl₃ |

| -C(O)Cl | ~165-175 ppm (estimated) | CDCl₃ |

Infrared (IR) Spectroscopy

The following prominent absorption peaks are for this compound in the gas phase.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 1814 | C=O stretch |

| 1236 | C-H bend |

| 825 | C-Cl stretch |

| 768 | C-Cl stretch |

Mass Spectrometry (MS)

The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 83 | 100.0 | [CHCl₂]⁺ |

| 85 | 61.7 | [CH³⁷Cl₂]⁺ |

| 111 | 10.1 | [CHCl₂CO]⁺ |

| 63 | 43.7 | [COCl]⁺ |

| 47 | 8.4 | [CCl]⁺ |

| 146 | 1.7 | [C₂HCl₃O]⁺ (Molecular Ion) |

| 148 | 1.7 | [C₂H³⁵Cl₂³⁷ClO]⁺ (M+2) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry 5 mm NMR tube.[3]

-

The solution is thoroughly mixed to ensure homogeneity.

-

-

Instrument Parameters (¹H NMR):

-

The ¹H NMR spectrum is acquired on a 300 MHz NMR spectrometer.[2]

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.

-

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

A single drop of pure this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

-

Instrument Parameters:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.

-

The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (for a volatile liquid):

-

A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet for volatile liquids.

-

For GC-MS, a dilute solution in a volatile organic solvent is injected into the GC, and the compound is separated before entering the mass spectrometer.

-

-

Instrument Parameters (Electron Ionization - EI):

-

The mass spectrum is obtained using an electron ionization source.

-

A standard electron energy of 70 eV is used to induce fragmentation.[2]

-

The source and sample temperatures are maintained at elevated levels (e.g., 260 °C and 180 °C, respectively) to ensure the sample is in the gas phase.[2]

-

The mass analyzer scans a range of m/z values to detect the parent ion and its fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Electrophilic Heart of Dichloroacetyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the electrophilicity of dichloroacetyl chloride, a key intermediate in pharmaceutical and specialty chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles governing its reactivity, presents quantitative data, details experimental methodologies for its study, and visualizes its relevance in biological signaling pathways.

Core Concepts: Understanding the High Electrophilicity of this compound

This compound (CHCl₂COCl) is a highly reactive acyl chloride, a characteristic central to its utility as a chemical building block. Its pronounced electrophilicity stems from the cumulative electron-withdrawing inductive effects of the three chlorine atoms within the molecule.

The carbonyl carbon in the acyl chloride functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The two chlorine atoms on the alpha-carbon and the chlorine atom of the acyl chloride group further intensify this positive partial charge on the carbonyl carbon. This strong electron withdrawal significantly enhances the susceptibility of the carbonyl carbon to nucleophilic attack, making this compound a potent acylating agent.

The reactivity of this compound is part of a broader trend observed in substituted acetyl chlorides. The progressive substitution of hydrogen atoms with electron-withdrawing chlorine atoms on the alpha-carbon systematically increases the electrophilicity of the carbonyl carbon. This is quantitatively demonstrated in studies comparing the reaction rates of acetyl chloride, chloroacetyl chloride, and this compound with nucleophiles.

Quantitative Analysis of Electrophilicity: A Comparative Study

Kinetic studies of the methanolysis of acetyl chloride and its chlorinated analogs provide a clear quantitative measure of their relative electrophilicities. The reaction rate increases with the number of chlorine atoms on the alpha-carbon, confirming the strong influence of the inductive effect.

A seminal study measured the kinetics of the reactions of these acyl chlorides with methanol (B129727) in acetonitrile (B52724) by monitoring the production of hydrogen chloride via titration. The observed order of reactivity is a direct reflection of the increasing electrophilicity of the carbonyl carbon.[1]

| Acyl Chloride | Relative Rate of Methanolysis (Qualitative) |

| Acetyl Chloride (CH₃COCl) | < |

| Chloroacetyl Chloride (CH₂ClCOCl) | < |

| This compound (CHCl₂COCl) | < |

| Table 1: Relative reactivity of acetyl chlorides with methanol, demonstrating the impact of alpha-chlorination on electrophilicity. The reactivity increases down the table. |

Experimental Protocols for Studying Electrophilicity

Accurate determination of the electrophilicity of compounds like this compound relies on precise kinetic measurements. Below are detailed methodologies for key experimental techniques applicable to these studies.

Protocol 1: Kinetic Analysis by Titration of Evolved Hydrogen Chloride

This method, used in the foundational studies of acyl chloride reactivity, involves monitoring the progress of the reaction by quantifying the amount of hydrogen chloride produced over time.

Objective: To determine the rate of reaction of this compound with an alcohol (e.g., methanol) by titrating the HCl byproduct.

Materials:

-

This compound

-

Anhydrous methanol

-

Anhydrous acetonitrile (solvent)

-

Standardized solution of a non-nucleophilic base (e.g., triethylamine (B128534) in toluene)

-

Indicator (e.g., bromothymol blue)

-

Thermostated reaction vessel

-

Burette, pipettes, and standard laboratory glassware

Procedure:

-

Prepare a solution of this compound in anhydrous acetonitrile of a known concentration in the thermostated reaction vessel.

-

Prepare a solution of anhydrous methanol in anhydrous acetonitrile of a known concentration.

-

Initiate the reaction by rapidly adding the methanol solution to the this compound solution with vigorous stirring. Start a timer immediately.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water or a solvent that stops the reaction.

-

Immediately titrate the quenched sample with the standardized triethylamine solution using a suitable indicator to determine the concentration of HCl produced.

-

Continue taking samples at various time points until the reaction is complete or for a sufficient duration to determine the initial rate.

-

Plot the concentration of HCl versus time. The initial slope of this curve is the initial rate of the reaction. From this, the rate constant can be calculated based on the known concentrations of the reactants.

Protocol 2: Stopped-Flow Spectrophotometry for Rapid Kinetics

For very fast reactions, such as the hydrolysis of this compound, stopped-flow spectrophotometry provides the necessary time resolution.

Objective: To measure the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

-

This compound

-

High-purity water

-

Suitable organic co-solvent (e.g., acetonitrile) if needed to ensure miscibility

-

pH indicator or a chromogenic nucleophile whose absorbance changes upon reaction

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of this compound in the chosen solvent system in one syringe of the stopped-flow apparatus.

-

Prepare a solution of water (and indicator, if used) in the same solvent system in the other syringe.

-

Set the spectrophotometer to a wavelength where the change in absorbance upon reaction is maximal.

-

Rapidly mix the two solutions by triggering the stopped-flow instrument. The instrument will automatically stop the flow and start recording the absorbance as a function of time.

-

The resulting data (absorbance vs. time) is then fitted to an appropriate kinetic model (e.g., single exponential decay for pseudo-first-order conditions) to extract the rate constant.

Protocol 3: Real-Time Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy can be used to monitor the concentrations of reactants and products in real-time without the need for quenching.[2][3][4][5]

Objective: To determine the kinetic profile of the reaction of this compound with a nucleophile by ¹H NMR.

Materials:

-

This compound

-

Nucleophile of interest (e.g., an alcohol or amine)

-

Deuterated solvent (e.g., acetonitrile-d₃)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.

-

Acquire a spectrum of the starting material.

-

Carefully add a known amount of this compound to the NMR tube and mix quickly.

-

Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to a reactant and a product.

-

Plot the integral values (proportional to concentration) against time to obtain the kinetic profile of the reaction, from which the rate constant can be determined.

Signaling Pathways and Relevance in Drug Development

While this compound itself is too reactive for direct therapeutic use, its hydrolysis product, dichloroacetate (B87207) (DCA), is a well-studied drug candidate, particularly in cancer therapy.[6][7][8][9] The dichloroacetyl moiety, delivered in the more stable form of DCA, modulates key signaling pathways in cancer cells.